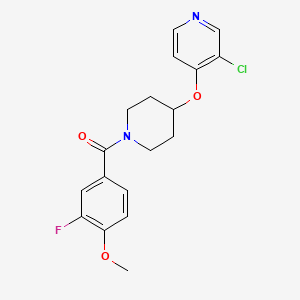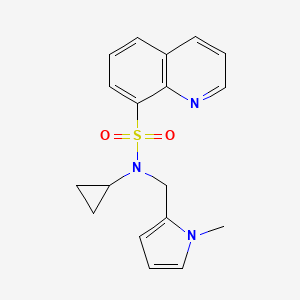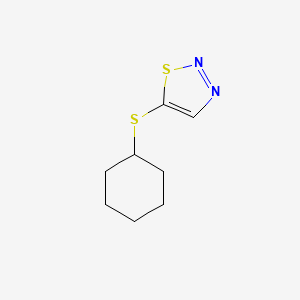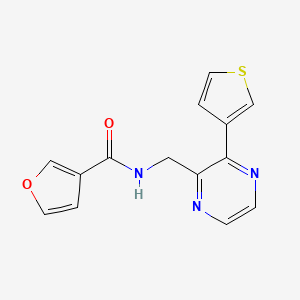
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a chemical compound that has been used in scientific research. It is also known by other synonyms such as (1S)-1-(5-(4-(4-((3-Chloropyridin-2-yl)((R)-piperidin-3-yl)carbamoyl)-2-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-1H-tetrazol-1-yl)ethyl ethyl carbonate hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is characterized by various techniques such as IR spectra, 1H-NMR, 13C-NMR, EA, and single-crystal X-ray diffraction . The crystal of the compound belongs to the monoclinic system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 280.75. It is a solid form .Applications De Recherche Scientifique
Molecular Structure Analysis
Research on related compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, emphasizes the importance of structural analysis through spectroscopic characterization and X-ray diffraction (XRD) studies. These analyses provide insights into the crystal and molecular structure, helping to understand the intermolecular interactions, such as hydrogen bonding, that contribute to the compound's stability and reactivity. For instance, Lakshminarayana et al. (2009) conducted a comprehensive study on the crystal and molecular structure of a similar compound, highlighting the significance of XRD in determining cell parameters and the presence of intermolecular hydrogen bonds (Lakshminarayana et al., 2009).
Therapeutic Applications
Compounds structurally similar to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone have been investigated for their therapeutic potential. For example, high-efficacy 5-HT1A receptor activation by certain agonists has shown a curative-like action on allodynia in rats with spinal cord injury, indicating potential applications in pain management. Colpaert et al. (2004) reported that the selective activation of 5-HT(1A) receptors could produce long-term analgesia in rodent models of chronic pain, showcasing the potential therapeutic applications of compounds acting on serotonin receptors (Colpaert et al., 2004).
Chemical Synthesis Techniques
The synthesis and optimization of related compounds offer valuable insights into chemical synthesis techniques. For instance, Bisht et al. (2010) explored the antitubercular activities of a series of 4-(aryloxy)phenyl cyclopropyl methanones, demonstrating the importance of chemical synthesis in developing potential therapeutic agents. Such studies not only highlight the methods used to create these compounds but also their potential applications in treating diseases like tuberculosis (Bisht et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c1-24-17-3-2-12(10-15(17)20)18(23)22-8-5-13(6-9-22)25-16-4-7-21-11-14(16)19/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNWIMPRYRCOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide](/img/structure/B2904733.png)



![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2904739.png)
![N-(4-methoxyphenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2904742.png)
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2904743.png)


![N-[(1,3-Dimethylindol-2-yl)methyl]prop-2-enamide](/img/structure/B2904747.png)
![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2904755.png)
![6-allyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2904756.png)